Phenyl 6-methylpyridin-3-ylcarbamate

Description

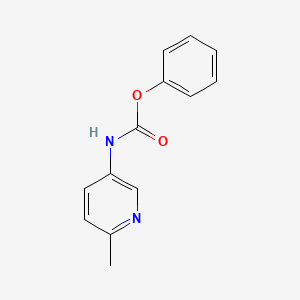

Phenyl 6-methylpyridin-3-ylcarbamate is a carbamate derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a phenyl carbamate moiety at the 3-position. Carbamates are widely used in medicinal chemistry due to their stability, bioavailability, and ability to act as prodrugs or enzyme inhibitors .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenyl N-(6-methylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H12N2O2/c1-10-7-8-11(9-14-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |

InChI Key |

WMINNUCCVABYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (6-Fluoro-3-Iodopyridin-2-yl)carbamate (CAS 1001070-26-3)

- Structure : A pyridine ring substituted with fluorine (6-position), iodine (3-position), and an ethyl carbamate group (2-position).

- Key Features :

- Applications : Used as an intermediate in organic synthesis and drug discovery.

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS 1909336-84-0)

- Structure: A pyridine ring with a methyl carboxylate group (3-position), a methylaminomethyl side chain (6-position), and a dihydrochloride salt.

- Key Features: The methylaminomethyl group increases solubility in aqueous media, beneficial for pharmaceutical formulations. The carboxylate moiety allows for further derivatization or coordination with metal ions .

Phenylephrine Hydrochloride (PE)

- Structure: A phenolic ring with a hydroxyethylamine side chain.

- Analytical Methods: Spectrophotometry: PE forms a stable azo dye with diazotized 2-aminobenzothiazole in alkaline media (λmax = 510 nm, ε = 6.62 × 10<sup>3</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>). Linearity: 0.4–10 ppm, RSD ≤ ±3.09% . HPLC: Used for simultaneous quantification of PE with other drugs (e.g., acetaminophen, chlorpheniramine) in formulations .

Analytical Methodologies for Carbamate Derivatives

While the evidence lacks direct data on Phenyl 6-methylpyridin-3-ylcarbamate, methods for analogous compounds suggest the following approaches:

Spectrophotometry

- Applicability: Limited for carbamates unless reactive groups (e.g., primary amines) enable derivatization. For example, PE’s phenolic group facilitates azo dye formation, but carbamates may require hydrolysis to release detectable moieties .

Chromatography

- HPLC/UPLC : Preferred for carbamates due to high resolution and sensitivity. For instance, Marin et al. (2004) validated HPLC methods for multi-drug formulations, achieving <2% RSD for PE quantification .

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Table 2: Analytical Parameters for Phenylephrine Hydrochloride (Reference)

| Method | λmax (nm) | Linear Range (ppm) | ε (L·mol<sup>−1</sup>·cm<sup>−1</sup>) | RSD (%) |

|---|---|---|---|---|

| Spectrophotometry | 510 | 0.4–10 | 6.62 × 10<sup>3</sup> | ≤3.09 |

| HPLC | 220 (UV) | 1–50 | N/A | ≤2.0 |

Q & A

Basic Research: What synthetic methodologies are recommended for synthesizing Phenyl 6-methylpyridin-3-ylcarbamate, and how can purity be validated?

Methodological Answer:

The synthesis of pyridinyl carbamates typically involves nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate derivatives are synthesized via reaction of activated pyridine intermediates with chloroformate reagents under inert conditions . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Temperature control : Maintain low temperatures (0–5°C) during coupling to prevent side reactions.

- Characterization : Validate purity using HPLC (>95% purity threshold) and structural confirmation via NMR (e.g., ¹H and ¹³C for carbamate linkage verification) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .

Advanced Research: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

SAR studies require systematic modification of the pyridine and carbamate moieties:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., fluoro or nitro) at the pyridine 6-position to enhance binding affinity to target enzymes .

- Carbamate flexibility : Compare methyl, ethyl, and tert-butyl carbamates to assess steric effects on metabolic stability .

- Biological assays : Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations to correlate structural changes with activity .

Basic Research: What experimental design principles ensure accurate stability profiling of this compound under varying conditions?

Methodological Answer:

Adopt a central composite design (CCD) to evaluate stability:

- Factors : Temperature (4–40°C), pH (3–10), and light exposure.

- Response variables : Degradation rate (HPLC quantification) and byproduct formation (LC-MS).

- Validation : Replicate experiments in triplicate and apply ANOVA to identify significant degradation drivers, as demonstrated in analogous studies on carbamate stability .

Advanced Research: How should researchers address heterogeneity in pharmacological data from studies involving this compound?

Methodological Answer:

Use meta-analytical tools to quantify and interpret heterogeneity:

- Heterogeneity metrics : Calculate I² (proportion of total variability due to heterogeneity) and H² (relative excess of heterogeneity over random error) to assess data consistency across studies .

- Subgroup analysis : Stratify data by experimental variables (e.g., dosage, cell line) to identify confounding factors.

- Random-effects models : Apply these when I² > 50% to account for between-study variance .

Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Refer to GHS-compliant safety data sheets (SDS) for carbamate analogs:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize spills with dry sand and dispose via hazardous waste protocols .

Advanced Research: How can computational modeling predict the environmental impact of this compound?

Methodological Answer:

Leverage quantitative structure-activity relationship (QSAR) models:

- Input parameters : LogP (lipophilicity), biodegradation half-life, and aquatic toxicity endpoints (e.g., LC₅₀ for fish).

- Software tools : Use EPI Suite or TEST (Toxicity Estimation Software Tool) to simulate environmental fate .

- Validation : Compare predictions with experimental ecotoxicity data (e.g., OECD Test Guideline 201 for algae growth inhibition) .

Basic Research: What chromatographic techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Employ reverse-phase UPLC with fluorescence or UV detection:

- Column : C18 (2.1 × 100 mm, 1.7 µm particle size).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid for improved peak resolution.

- Sample prep : Solid-phase extraction (SPE) using HLB cartridges to remove matrix interferents .

Advanced Research: What strategies resolve contradictions in reported IC₅₀ values across different assay systems?

Methodological Answer:

- Assay standardization : Normalize data to reference inhibitors (e.g., staurosporine for kinase assays).

- Cross-validation : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT).

- Meta-regression : Adjust for covariates like ATP concentration or incubation time using mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.